Oxazepan-2-yl(quinolin-2-yl)methanone
Description
Oxazepan-2-yl(quinolin-2-yl)methanone is a heterocyclic compound featuring a quinoline moiety linked to an oxazepane ring via a ketone bridge. This structure combines the aromaticity of quinoline with the conformational flexibility of oxazepane, making it a molecule of interest in medicinal chemistry and materials science. For example, Li et al. (2022) demonstrated that TBHP (tert-butyl hydroperoxide) and TFA (trifluoroacetic acid) mediate a Minisci reaction to form acyl radicals, enabling metal-free homolytic aromatic substitution (HAS) to construct similar methanone derivatives in moderate-to-good yields (45–92%) .
Properties
IUPAC Name |
oxazepan-2-yl(quinolin-2-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-15(17-10-4-1-5-11-19-17)14-9-8-12-6-2-3-7-13(12)16-14/h2-3,6-9H,1,4-5,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWUTFFVBFGJPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(OCC1)C(=O)C2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Coupling via Carbodiimide Reagents
The most straightforward approach involves activating quinoline-2-carboxylic acid (A ) to its corresponding acyl chloride or using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate bond formation with oxazepan-2-amine (B ).
Procedure :
-
Activation of carboxylic acid : Treat A with thionyl chloride (SOCl₂) to form quinoline-2-carbonyl chloride.
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Coupling reaction : React the acyl chloride with B in dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere.
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Workup : Purify via silica gel chromatography (eluent: ethyl acetate/petroleum ether gradient).
Key Data :
This method is limited by the commercial availability of oxazepan-2-amine, which often requires custom synthesis.
Friedel-Crafts Acylation of Quinoline
Quinoline’s aromatic system permits electrophilic substitution at the 2-position. Oxazepan-2-carbonyl chloride (C ) can act as an acylating agent in the presence of Lewis acids like AlCl₃.
Procedure :
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Generate C by treating oxazepan-2-carboxylic acid with SOCl₂.
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Add C dropwise to a stirred solution of quinoline and AlCl₃ in DCM at 0°C.
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Quench with ice-water and extract with DCM.
Key Data :
Side products from over-acylation or ring-opening of oxazepane are common, necessitating rigorous chromatography.
Tandem Cyclization-Coupling Strategies
Oxazepane Ring Formation via Amino Alcohol Cyclization
A convergent route involves synthesizing the oxazepane ring in situ from a linear precursor containing both amine and alcohol functionalities.
Procedure :
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React 2-aminocyclohexanol with quinoline-2-carbonyl chloride in THF.
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Induce cyclization using Mitsunobu conditions (DIAD, PPh₃) to form the oxazepane ring.
Key Data :
This method avoids isolation of unstable intermediates but requires precise stoichiometric control.
Photoredox-Mediated Coupling
Building on visible-light catalysis techniques, a photoredox strategy could couple quinoline N-oxides with oxazepane-derived radicals.
Procedure :
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Generate a quinoline N-oxide radical via blue LED irradiation in the presence of a photocatalyst (e.g., PC4).
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Introduce oxazepane-2-carbaldehyde to trap the radical, followed by oxidation to the ketone.
Key Data :
While innovative, this method suffers from moderate yields and scalability issues.
Comparative Analysis of Methods
| Method | Yield Range | Advantages | Limitations |
|---|---|---|---|
| Amide Coupling | 58–72% | High reliability | Requires preformed oxazepan-2-amine |
| Friedel-Crafts | 45–50% | Single-step acylation | Low regioselectivity |
| Tandem Cyclization | 65% | Convergent synthesis | Complex purification |
| Photoredox | 38–42% | Mild conditions | Scalability challenges |
Mechanistic Insights and Side Reactions
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Amide Coupling : Competing side reactions include oxazepane ring-opening under acidic conditions and over-activation of the carboxylic acid leading to dimerization.
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Friedel-Crafts : Quinoline’s electron-deficient nature reduces electrophilic substitution efficiency, favoring para-substitution byproducts.
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Photoredox : Radical recombination and over-oxidation of intermediates are prevalent, necessitating stoichiometric oxidants .
Chemical Reactions Analysis
Types of Reactions
Oxazepan-2-yl(quinolin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium iodide in acetone for halogenation.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
Oxazepan-2-yl(quinolin-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific optoelectronic properties.
Mechanism of Action
The mechanism of action of Oxazepan-2-yl(quinolin-2-yl)methanone involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
Key Observations :
Comparison :
- Metal-free methods (TBHP/TFA) are environmentally favorable but require optimization for diverse substrates.
- Metal-catalyzed routes (e.g., Mn or Fe oxides) offer broader substrate tolerance but raise cost and purification challenges .
Physicochemical Properties
- Melting Points: Quinolin-2-yl methanones exhibit melting points between 96–176°C, influenced by substituent polarity and crystallinity .
- Solubility : Methoxy and hydroxy groups enhance aqueous solubility (e.g., 7-methoxy derivative vs. 4-hydroxyquinazolin-2-yl analog ).
- Electrochemical Behavior: Phenyl(quinolin-2-yl)methanone shows redox activity (Ep1 = –0.905 V vs. SCE), critical for photoredox applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
